1,1-DICHLOROETHYLENE-D2
Description
Significance of Isotopic Labeling in Mechanistic Chemistry
Isotopic labeling is a fundamental technique used to unravel the intricate steps of chemical reactions. numberanalytics.comnumberanalytics.com By replacing an atom in a reactant with one of its isotopes, researchers can track the atom's journey throughout a chemical transformation. numberanalytics.com This method provides direct evidence for proposed reaction mechanisms, helping to identify reaction intermediates, determine reaction pathways, and understand the surface chemistry of catalysts. numberanalytics.com
The choice of isotope is critical and depends on the specific research question and the analytical techniques available. numberanalytics.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are frequently used in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. numberanalytics.comfiveable.me Radioactive isotopes, while more sensitive, require specialized handling. fiveable.me The core principle of isotopic labeling lies in the ability to distinguish between isotopically different molecules, providing a clear picture of bond-breaking and bond-forming events. numberanalytics.com This approach has been instrumental in advancing our understanding across various fields, including catalysis and the biosynthesis of natural products. numberanalytics.comnih.gov
Role of Deuterium in Tracing Reaction Pathways
Deuterium plays a crucial role in tracing reaction pathways due to its unique properties. fiveable.me As a stable isotope of hydrogen, it behaves chemically very similar to protium (B1232500) (¹H), but its greater mass (having one proton and one neutron) leads to different vibrational frequencies of chemical bonds and affects reaction rates—a phenomenon known as the kinetic isotope effect. fiveable.meontosight.ai This effect can be used to determine the rate-limiting step of a reaction.
By selectively placing deuterium atoms at specific positions in a molecule, scientists can follow the transformation of that part of the molecule. thalesnano.com Analytical techniques like mass spectrometry can easily differentiate between deuterated and non-deuterated compounds based on their mass difference. wikipedia.org Furthermore, in ¹H NMR spectroscopy, deuterated solvents are used to avoid interference from solvent signals, and the absence of a signal at a specific chemical shift can indicate where a deuterium atom has been incorporated. fiveable.mewikipedia.org This makes deuterium an invaluable tracer for studying metabolic pathways, reaction mechanisms in organic synthesis, and environmental fate of compounds. fiveable.mewikipedia.orgsimsonpharma.com
Overview of 1,1-DICHLOROETHYLENE-D2 as a Specialized Research Reagent
This compound (C₂D₂Cl₂) is the deuterated isotopologue of 1,1-dichloroethylene (C₂H₂Cl₂), an important organochloride used primarily as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates. wikipedia.org The non-deuterated compound, also known as vinylidene chloride, was a precursor to polymers used in food packaging like Saran wrap. wikipedia.orgchemicalbook.com Given the industrial importance of its non-deuterated counterpart, this compound serves as a specialized reagent for detailed mechanistic and environmental studies.
The substitution of the two vinyl hydrogen atoms with deuterium allows researchers to investigate the mechanisms of its polymerization, oxidation, and biodegradation. chemicalbook.comust.hk For example, in environmental science, the use of the deuterated form can help track the compound's fate, such as its volatilization from water and soil and its degradation in the atmosphere or through microbial action. chemicalbook.comwho.int In mechanistic studies, it can be used to probe the formation of reactive intermediates like epoxides and acyl chlorides during its metabolism. nih.govt3db.ca
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | 1,1-dichloro-2,2-dideuterioethene nih.gov |
| Chemical Formula | C₂D₂Cl₂ isotope.com |
| Molecular Weight | 98.95 g/mol nih.gov |
| CAS Number | 22280-73-5 nih.gov |
| Canonical SMILES | C=C(Cl)Cl lookchem.com |
| Isomeric SMILES | [2H]C(=C(Cl)Cl)[2H] lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dichloro-2,2-dideuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVIGDEPROXKC-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(Cl)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-73-5 | |
| Record name | Ethene-1,1-d2, 2,2-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene-1,1-d2, 2,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Isotopic Incorporation Strategies
Approaches to Deuterium-Specific Labeling in Vinylidene Chloride Analogs
The primary and most direct approach to the synthesis of 1,1-dichloroethylene-d2 involves the use of a stoichiometrically deuterated precursor that, upon reaction, yields the desired labeled olefin. This method ensures that the deuterium (B1214612) atoms are incorporated at specific, predetermined positions in the target molecule. For vinylidene chloride analogs, the most logical and established synthetic route is the dehydrochlorination of a suitable deuterated ethane derivative. This strategy is predicated on the well-known industrial production of 1,1-dichloroethylene from 1,1,2-trichloroethane. wikipedia.orgregulations.gov By employing a deuterated version of this precursor, the deuterium labels are carried through the reaction to the final product.
Alternative strategies, such as direct H-D exchange on the final 1,1-dichloroethylene molecule, are generally not favored due to the harsh conditions that would be required, which could lead to polymerization or decomposition of the starting material. Furthermore, controlling the specificity of the exchange to only the vinylidene positions would be challenging. Therefore, the precursor-labeling approach remains the most viable and controllable method.
Precursor Design and Chemical Transformations for Deuterated Ethylene Derivatives
The key to the successful synthesis of this compound lies in the selection and preparation of an appropriately deuterated precursor. The logical precursor for this transformation is 1,1,2-trichloroethane-d2, where the deuterium atoms are located on the carbon atom that will form the C=C double bond. More specifically, to obtain this compound (Cl₂C=CD₂), the required precursor would be 1,1,2-trichloroethane-2,2-d₂ (Cl₂CH-CD₂Cl) or, ideally for complete deuteration of the vinylidene group, 1,1,2-trichloroethane-1,2,2-d₃ (Cl₂CD-CD₂Cl). The commercially available 1,1,2-trichloroethane (D₃, 98%) (CDCl₂CD₂Cl) serves as an excellent starting material for this purpose. isotope.com
The fundamental chemical transformation is a base-promoted elimination reaction, specifically a dehydrochlorination. In this reaction, a base abstracts a proton (or in this case, a deuteron) from one carbon atom, and a chloride ion is eliminated from the adjacent carbon atom, leading to the formation of a double bond. The reaction for the deuterated precursor can be represented as follows:
This transformation is a cornerstone of organic synthesis for the preparation of alkenes from haloalkanes. The design of the deuterated precursor is therefore critical, as the position of the deuterium atoms in the starting material directly dictates their location in the final product.
Optimization of Deuterium Exchange and Introduction Protocols
The optimization of the dehydrochlorination protocol is crucial for maximizing the yield and isotopic purity of the resulting this compound. For the non-deuterated analog, this reaction is typically carried out using a base such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at elevated temperatures, often around 100 °C. wikipedia.org Similar conditions can be applied to the deuterated precursor, but optimization is key.
Key parameters for optimization include:
Choice of Base: Strong, non-nucleophilic bases are preferred to favor elimination over substitution. The concentration of the base will also influence the reaction rate.
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction mechanism.
Temperature: The reaction temperature needs to be high enough to promote the reaction but not so high as to cause unwanted side reactions or decomposition.
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum conversion without significant product degradation.
Density functional theory (DFT) calculations on the dehydrochlorination of 1,1,2-trichloroethane with sodium hydroxide have shown that the formation of vinylidene chloride is kinetically favored over the formation of cis- and trans-1,2-dichloroethylene. researchgate.net This intrinsic selectivity is advantageous for the synthesis of the desired deuterated product.
While direct deuterium exchange on the final product is not the primary synthetic route, the principles of H-D exchange are relevant for the synthesis of the deuterated precursors themselves. Catalytic methods, often employing transition metals like palladium, can be used to facilitate H-D exchange on organic molecules using D₂O as the deuterium source. nih.gov
Isotopic Purity Assessment in Synthesized this compound
Following the synthesis of this compound, a thorough assessment of its isotopic purity is essential. This analysis confirms the degree of deuterium incorporation and identifies the presence of any undesired isotopologues (e.g., mono-deuterated or non-deuterated species). The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic composition of a sample. By accurately measuring the mass-to-charge ratio of the molecular ions, it can distinguish between molecules with different numbers of deuterium atoms. The mass spectrum of a successfully synthesized sample of this compound would show a prominent peak corresponding to the molecular weight of the d2-isotopologue, with significantly lower intensity peaks for the d1- and d0-isotopologues. The relative intensities of these peaks can be used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to detect the presence of any residual protons. In a highly pure sample of this compound, the proton signals corresponding to the vinylidene hydrogens should be absent or significantly diminished.
²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing information about their chemical environment and confirming their position in the molecule.
¹³C NMR spectroscopy can also be used, as the carbon signals will show coupling to deuterium, which is different from the coupling to hydrogen, providing further structural confirmation.
The combination of these techniques provides a comprehensive picture of the isotopic purity and structural integrity of the synthesized this compound.
Below is an interactive data table summarizing the key aspects of the synthesis and analysis of this compound.
| Parameter | Description | Details/Examples |
| Synthetic Approach | Primary method for deuterium incorporation. | Dehydrochlorination of a deuterated precursor. |
| Key Precursor | The starting material for the synthesis. | 1,1,2-Trichloroethane-d₃ (CDCl₂CD₂Cl). |
| Chemical Transformation | The core reaction to form the double bond. | Base-catalyzed elimination of DCl. |
| Reaction Conditions | Typical parameters for the dehydrochlorination. | Base: NaOH or Ca(OH)₂; Temperature: ~100 °C. |
| Optimization Factors | Variables to adjust for improved yield and purity. | Base concentration, solvent, temperature, reaction time. |
| Isotopic Purity Analysis | Methods to determine the level of deuteration. | High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy (¹H, ²H, ¹³C). |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the context of deuterated compounds like 1,1-dichloroethylene-d2, NMR offers unique analytical windows into isotopic effects and molecular structure.
Deuterium (B1214612) as a Solvent for High-Resolution NMR Analysis
In modern NMR spectroscopy, deuterated solvents are essential for obtaining high-resolution spectra of dissolved analytes. The primary function of a deuterated solvent is to minimize the overwhelming signals from the solvent's own protons (¹H), which would otherwise obscure the signals from the compound of interest. nbinno.com By replacing hydrogen atoms with deuterium, the solvent becomes "transparent" in ¹H NMR spectroscopy, allowing for the clear observation of the analyte's proton signals. nbinno.com
While this compound is not a conventional NMR solvent, the principle of its utility in this context is the same. If used as a solvent, its deuterium nuclei would resonate at a different frequency from protons, thus avoiding spectral overlap. The effectiveness of a deuterated solvent is contingent on its isotopic purity; any residual protium (B1232500) in the solvent will give rise to a small peak in the ¹H NMR spectrum. For example, the residual peak of chloroform-d (CDCl₃) is typically observed at 7.26 ppm.
The choice of a deuterated solvent is dictated by the solubility of the analyte and the desired temperature range for the experiment. Common deuterated solvents and their properties are well-documented, providing a reference for chemists to select the appropriate medium for their analysis.
Table 1: Common Deuterated Solvents in NMR Spectroscopy
| Solvent Name | Chemical Formula | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) |
|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 | 77.16 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 |
| Benzene-d₆ | C₆D₆ | 7.16 | 128.06 |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 2.50 | 39.52 |
| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 | 53.84 |
| Deuterium oxide | D₂O | 4.79 | N/A |
Data sourced from publicly available NMR solvent charts.
Isotopic Effects on Chemical Shifts in Deuterated Systems
The substitution of a proton with a deuteron causes small but detectable changes in the NMR chemical shifts of nearby nuclei. huji.ac.il These changes, known as isotope effects, are valuable for structural elucidation and studying bonding interactions. nih.gov Isotope effects are categorized as either primary or secondary.
Primary Isotope Effect: This refers to the change in chemical shift of the deuterium nucleus itself compared to a proton in the same position. Primary isotope shifts are generally small, typically less than 0.1 ppm. huji.ac.il
Secondary Isotope Effect: This is the change in the chemical shift of another nucleus (e.g., ¹³C or another ¹H) upon isotopic substitution at a different position in the molecule. huji.ac.il The magnitude of the secondary isotope effect depends on the number of bonds separating the observed nucleus from the site of isotopic substitution. huji.ac.il
The standard nomenclature for a secondary isotope effect is ⁿΔX(D) , where:
n is the number of bonds between the deuterium and the observed nucleus X.
X is the nucleus being observed (e.g., ¹³C).
D indicates that deuterium is the heavier isotope.
The isotope shift is defined as the chemical shift of the nucleus in the lighter isotopologue minus the chemical shift in the heavier one (δ_light - δ_heavy). huji.ac.il Upon substitution with a heavier isotope like deuterium, the NMR signal of a nearby nucleus typically shifts to a lower frequency (upfield), resulting in a negative isotope shift value. One-bond deuterium isotope effects on ¹³C chemical shifts (¹ΔC(D)) can range from 0.2 to 1.5 ppm, while two-bond effects (²ΔC(D)) are typically around 0.1 ppm. huji.ac.il
For this compound (C₂D₂Cl₂), the deuterium substitution would induce secondary isotope shifts on the ¹³C nuclei. By comparing the ¹³C NMR spectrum of C₂D₂Cl₂ with that of its non-deuterated counterpart, C₂H₂Cl₂, one could observe these upfield shifts, providing confirmation of the deuteration and subtle information about the electronic environment of the carbon atoms.
Table 2: General Magnitudes of Deuterium Isotope Effects on ¹³C Chemical Shifts
| Type of Isotope Effect | Number of Bonds (n) | Typical Magnitude (ppm) |
|---|---|---|
| One-bond | 1 | 0.2 - 1.5 |
| Two-bond | 2 | ~0.1 |
| Three-bond | 3 | -0.02 to 0.07 |
Data adapted from general principles of NMR isotope effects. huji.ac.il
Structural Information Derived from Deuterium Quadrupolar Coupling
Deuterium has a nuclear spin quantum number I=1, which means it possesses a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction known as quadrupolar coupling. wikipedia.org This coupling provides a sensitive probe of the electronic environment and molecular dynamics. nih.gov
In isotropic liquids, rapid molecular tumbling typically averages the quadrupolar interaction to zero, resulting in sharp NMR lines. However, in anisotropic media such as liquid crystals, biological membranes, or stretched polymers, this averaging is incomplete, leading to observable line splittings known as quadrupolar splittings. nih.gov The magnitude of this splitting is determined by the deuterium quadrupolar coupling constant (DQCC or χ) and the degree of molecular ordering.
The DQCC is a measure of the strength of the interaction between the deuterium nucleus and the local EFG. For a C-D bond, the DQCC is highly dependent on the electronic structure of that bond. For instance, the DQCC for deuterated water in a liquid environment has been determined to be approximately 250 kHz at body temperature. nih.govuq.edu.au In solid-state NMR, the analysis of the quadrupolar lineshape can provide detailed information about the orientation of C-D bonds relative to the molecular frame. Even in solution, residual quadrupolar couplings can be measured in aligned media, providing valuable constraints for determining molecular structure and conformation. For this compound, the DQCC of the C-D bonds would be characteristic of a deuteron attached to an sp²-hybridized carbon, and its measurement could offer insights into the electronic distribution around the double bond.
Vibrational Spectroscopy Studies (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are powerful tools for identifying functional groups and elucidating molecular structure and symmetry.
Analysis of Vibrational Modes and Normal Coordinate Analysis in Deuterated Ethenes
The vibrational frequencies of a molecule are determined by its structure, the masses of its atoms, and the force constants of its chemical bonds. When a hydrogen atom is replaced by a heavier deuterium atom, the vibrational frequencies involving the motion of that atom decrease. This is primarily due to the increased reduced mass of the vibrating system.
A normal coordinate analysis is a theoretical method used to assign the observed vibrational bands to specific atomic motions, known as normal modes. libretexts.orgstackexchange.com This analysis involves constructing a model of the molecule's force field and solving the secular equation to obtain the vibrational frequencies and the form of the normal modes. nist.gov By performing a normal coordinate analysis on both the deuterated and non-deuterated isotopologues, a more reliable and complete assignment of the vibrational spectrum can be achieved.
For 1,1-dichloroethylene (C₂H₂Cl₂), which has C₂ᵥ symmetry, there are 12 normal modes of vibration. nist.gov The deuteration to form this compound (C₂D₂Cl₂) will cause a significant shift to lower wavenumbers for modes that involve substantial movement of the hydrogen/deuterium atoms, such as C-D stretching and bending vibrations. Modes that are dominated by the motion of the heavier chlorine and carbon atoms, like the C=C stretch and C-Cl stretches, will be less affected.
Table 3: Fundamental Vibrational Frequencies of 1,1-Dichloroethylene (C₂H₂Cl₂) and Expected Shifts upon Deuteration
| Symmetry Species | Mode Number | Approximate Description | C₂H₂Cl₂ Frequency (cm⁻¹) nist.gov | Expected Shift for C₂D₂Cl₂ |
|---|---|---|---|---|
| a₁ | ν₁ | CH₂ symmetric stretch | 3035 | Large shift to lower frequency |
| a₁ | ν₂ | C=C stretch | 1627 | Small shift |
| a₁ | ν₃ | CH₂ scissoring | 1400 | Large shift to lower frequency |
| a₁ | ν₄ | CCl₂ symmetric stretch | 603 | Small shift |
| a₁ | ν₅ | CCl₂ scissoring | 299 | Small shift |
| a₂ | ν₆ | Torsion | 686 | Large shift to lower frequency |
| b₁ | ν₇ | CH₂ asymmetric stretch | 3130 | Large shift to lower frequency |
| b₁ | ν₈ | CH₂ rocking | 1095 | Large shift to lower frequency |
| b₁ | ν₉ | CCl₂ asymmetric stretch | 800 | Small shift |
| b₁ | ν₁₀ | CCl₂ rocking | 372 | Small shift |
| b₂ | ν₁₁ | CH₂ wagging | 875 | Large shift to lower frequency |
| b₂ | ν₁₂ | CCl₂ wagging | 460 | Small shift |
The expected shifts are qualitative predictions based on the principles of isotopic substitution.
Elucidation of Molecular Symmetry and Conformational Landscapes
Molecular symmetry plays a crucial role in determining which vibrational modes are active in IR and Raman spectroscopy. The "rule of mutual exclusion" states that for a molecule with a center of inversion (like the trans-isomer of 1,2-dichloroethylene, which has C₂h symmetry), vibrational modes that are Raman active are IR inactive, and vice versa.
1,1-dichloroethylene, however, belongs to the C₂ᵥ point group, which does not possess a center of inversion. nist.gov Therefore, all of its vibrational modes are, in principle, both IR and Raman active, although their intensities may vary significantly. The deuterated isotopologue, this compound, retains this C₂ᵥ symmetry. The analysis of the IR and Raman spectra, including the polarization of Raman bands, allows for the experimental confirmation of the molecule's point group and the symmetry assignment of each vibrational mode. nih.govresearchgate.net
For a rigid planar molecule like 1,1-dichloroethylene, the conformational landscape is trivial as there is only one stable conformation. However, for more flexible molecules, vibrational spectroscopy is a key tool for identifying the presence of different rotational isomers (conformers) and studying the energetic landscape that governs their interconversion.
Microwave Spectroscopy for Precise Molecular Structure Determination
Microwave spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. This technique allows for the determination of moments of inertia with exceptional precision, which in turn are used to calculate highly accurate molecular structures, including bond lengths and angles. The substitution of hydrogen with deuterium in 1,1-dichloroethylene leads to a significant change in the mass distribution and, consequently, the moments of inertia of the molecule.
The rotational spectrum of a molecule is dictated by its principal moments of inertia (Ia, Ib, Ic), which are inversely related to the rotational constants (A, B, C). For a planar molecule like 1,1-dichloroethylene, the moments of inertia are related by the equation Ia + Ib = Ic.
To illustrate the expected changes, we can consider the rotational constants of the parent molecule, 1,1-dichloroethylene (CH2=CCl2). These values, obtained from the National Institute of Standards and Technology (NIST) database, provide a baseline for understanding the rotational spectrum of the deuterated species. The study of deuterated species of related molecules, such as trans-1-chloro-2-fluoroethylene, has demonstrated the successful application of microwave spectroscopy to determine the precise structures of isotopically substituted haloalkenes. nsf.gov
Table 1: Rotational Constants of 1,1-Dichloroethylene (CH2=CCl2) (Note: Experimental data for this compound is not available in the cited sources. The data for the non-deuterated isotopologue is provided for context.)
| Rotational Constant | Value (cm⁻¹) |
| A | 0.24907 |
| B | 0.11379 |
| C | 0.07802 |
Source: Data compiled from NIST Chemistry WebBook
The moments of inertia for this compound can be theoretically calculated, and these calculated values would be larger than those of the non-deuterated molecule due to the heavier deuterium atoms.
By analyzing the rotational spectra of multiple isotopologues of a molecule, it is possible to determine the coordinates of the substituted atoms and thereby derive a highly accurate molecular structure. This method, known as Kraitchman's substitution method, relies on the changes in the moments of inertia upon isotopic substitution.
The substitution of hydrogen with deuterium in 1,1-dichloroethylene would allow for the precise determination of the hydrogen/deuterium atom positions relative to the carbon and chlorine atoms. Combining this information with the moments of inertia of the parent molecule and other isotopologues (e.g., containing ¹³C or ³⁷Cl) would enable a complete and unambiguous determination of the molecular geometry.
It is important to note that isotopic substitution has a small but measurable effect on the equilibrium bond lengths due to changes in the zero-point vibrational energy. These effects are generally on the order of a few thousandths of an Ångstrom. Computational studies on related molecules have shown that deuteration typically leads to a slight shortening of the C-D bond compared to the C-H bond.
While specific bond lengths and angles for this compound are not available from the searched experimental literature, theoretical calculations based on ab initio methods can provide reliable predictions of these structural parameters. researchgate.net
Mass Spectrometry for Isotopic Abundance and Molecular Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For isotopically labeled compounds like this compound, mass spectrometry is crucial for verifying isotopic purity and understanding how isotopic substitution influences fragmentation pathways.
The isotopic purity of this compound can be readily assessed by examining its mass spectrum. The molecular ion peak (M⁺) for the fully deuterated species will appear at a higher mass-to-charge ratio (m/z) compared to the non-deuterated compound.
The molecular weight of 1,1-dichloroethylene (C₂H₂Cl₂) is approximately 96.94 g/mol . The molecular weight of this compound (C₂D₂Cl₂) will be approximately 98.95 g/mol , reflecting the replacement of two hydrogen atoms (atomic mass ~1.008 amu) with two deuterium atoms (atomic mass ~2.014 amu).
The mass spectrum will also exhibit the characteristic isotopic signature of chlorine, which has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a pattern of peaks for any chlorine-containing fragment. For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion will be three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
By analyzing the relative intensities of the molecular ion peaks corresponding to the deuterated and any residual non-deuterated or partially deuterated species, the isotopic enrichment of the this compound sample can be accurately determined.
The fragmentation of molecules in a mass spectrometer upon electron ionization provides a fingerprint that is characteristic of the molecular structure. The fragmentation of chlorinated ethenes typically involves the loss of chlorine atoms or HCl molecules.
The mass spectrum of non-deuterated 1,1-dichloroethylene shows a prominent molecular ion peak and significant fragment ions corresponding to the loss of a chlorine atom ([M-Cl]⁺) and the loss of HCl ([M-HCl]⁺).
Table 2: Major Fragment Ions in the Mass Spectrum of 1,1-Dichloroethylene (CH₂=CCl₂) (Note: This data is for the non-deuterated isotopologue and serves as a basis for predicting the fragmentation of the deuterated species.)
| m/z | Proposed Fragment Ion |
| 96, 98, 100 | [C₂H₂Cl₂]⁺ (Molecular Ion) |
| 61, 63 | [C₂H₂Cl]⁺ |
| 60, 62 | [C₂HCl]⁺ |
Source: Data compiled from NIST Chemistry WebBook nist.gov
For this compound, the fragmentation pathways are expected to be analogous, but the m/z values of the resulting ions will be shifted due to the presence of deuterium. For instance, the loss of a chlorine atom would result in a [C₂D₂Cl]⁺ fragment, which would appear at a higher m/z than the corresponding fragment from the non-deuterated molecule.
A key area of interest in the fragmentation of deuterated compounds is the potential for "scrambling," where the hydrogen and deuterium atoms rearrange within the molecular ion before fragmentation. However, in a molecule like this compound, where the deuterium atoms are on a carbon with no other hydrogens, such scrambling is less likely for initial fragmentation steps.
The primary fragmentation pathways anticipated for this compound include:
Loss of a Chlorine Radical: [C₂D₂Cl₂]⁺ → [C₂D₂Cl]⁺ + Cl•
Loss of a Deuterium Chloride (DCl) Molecule: [C₂D₂Cl₂]⁺ → [C₂DCl]⁺ + DCl
Loss of a Chlorine Molecule: [C₂D₂Cl₂]⁺ → [C₂D₂]⁺ + Cl₂
The study of these fragmentation pathways provides valuable insight into the stability of the resulting ions and the bond strengths within the molecule. The presence of deuterium can influence the relative rates of these fragmentation reactions, a phenomenon known as the kinetic isotope effect.
Mechanistic Investigations and Kinetic Isotope Effects
Application of Deuterium (B1214612) Labeling in Elucidating Organic Reaction Mechanisms
Deuterium labeling is a fundamental technique used to unravel the pathways of chemical reactions. chem-station.com The core principle is that replacing hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces a minimal change to the electronic structure and chemical properties of a molecule but significantly alters its mass. chem-station.comresearchgate.net This mass difference is the origin of the kinetic isotope effect (KIE), which is the change in the rate of a reaction due to isotopic substitution. libretexts.org
For a compound like 1,1-dichloroethylene, synthesizing its d2 analogue allows chemists to:
Trace Metabolic Pathways: In biological systems, deuterated compounds can be used as tracers to follow the fate of a molecule, helping to identify metabolites and understand biotransformation processes. researchgate.netacs.org
Determine Rate-Limiting Steps: By comparing the reaction rates of the deuterated and non-deuterated compounds, it is possible to determine if the cleavage of a carbon-hydrogen (C-H) bond is part of the rate-determining step of the reaction. baranlab.org
Investigate Reaction Intermediates: Isotopic labeling can help to confirm or rule out the existence of proposed intermediates in a reaction sequence.
The applications are wide-ranging, from studying enzymatic reactions to understanding atmospheric degradation pathways and industrial chemical processes. chem-station.com
Determination of Kinetic Isotope Effects (KIE) in Transformation Processes
The KIE is formally defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). wikipedia.org
KIE = kH / kD
This difference in rates arises primarily from the difference in zero-point vibrational energies (ZPE) of the C-H and C-D bonds. baranlab.org A C-D bond has a lower ZPE than a C-H bond because of the greater mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-limiting step. baranlab.org The magnitude of the KIE provides valuable information about the reaction mechanism. princeton.edu
Kinetic isotope effects are categorized based on the location of the isotopic substitution relative to the bonds being formed or broken in the reaction.
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, the replacement of hydrogen with deuterium typically results in a significant slowing of the reaction rate. Typical values for kH/kD are in the range of 6 to 10 at room temperature, indicating that the C-H bond is substantially broken at the transition state. wikipedia.org
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs. princeton.edu They are further classified based on the position of the isotope relative to the reaction center (e.g., α, β). SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide information about changes in hybridization or steric environment at the transition state. wikipedia.org For example, a change from sp² hybridization in the reactant to sp³ in the transition state often results in an inverse α-SKIE (kH/kD < 1).
| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Implication |
| Primary (PKIE) | C-D bond is broken/formed in the rate-determining step. | ~6-10 | C-H bond cleavage is central to the slowest step of the reaction. |
| Secondary (SKIE) | C-D bond is not broken/formed but is near the reaction center. | Normal: >1 (e.g., 1.1-1.4)Inverse: <1 (e.g., 0.8-0.9) | Indicates changes in hybridization, coordination, or steric environment at the transition state. |
The precise value of the KIE is a sensitive probe of the structure of the transition state (TS). According to the Hammond postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. baranlab.org
Primary KIEs are maximized when the transition state is symmetric, meaning the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms. An early or late transition state will result in a smaller KIE.
Secondary KIEs provide detailed information about the geometry of the transition state. An α-SKIE can distinguish between SN1 (kH/kD ≈ 1.1-1.2) and SN2 (kH/kD ≈ 0.9-1.05) reaction mechanisms by reporting on the hybridization state of the carbon atom at the TS. wikipedia.org Similarly, a β-SKIE can reveal information about the development of charge or hyperconjugative effects in the transition state.
By measuring the KIE for the reactions of 1,1-dichloroethylene-d2, researchers can map the energy landscape of the reaction and determine the nature of the highest energy barrier along the reaction coordinate. princeton.edu
Deuterium Exchange Studies to Probe Reactive Sites and Proton Transfer
Deuterium exchange studies involve exposing a substrate to a deuterated reagent, often a solvent like deuterium oxide (D₂O) or deuterated ammonia (ND₃), and monitoring the incorporation of deuterium into the substrate molecule. nih.gov This technique is particularly useful for identifying acidic protons and probing sites susceptible to proton transfer.
In the context of 1,1-dichloroethylene, such studies could reveal:
The potential for carbanion formation under basic conditions, where a base might abstract a proton (or deuteron from the d2 isotopologue).
The lability of the vinylic hydrogens under specific catalytic or environmental conditions.
Mechanisms involving protonation/deprotonation equilibria prior to the rate-determining step.
A study on chlorinated benzenes demonstrated that H/D exchange patterns could be used to differentiate between isomers, with the mechanism proposed to involve the formation of a five-membered-ring intermediate initiated by the attack of the deuterated reagent at a localized charge site. nih.gov
Mechanistic Insights into Dehalogenation and Addition Reactions
1,1-Dichloroethylene undergoes several key reactions, including dehalogenation and addition, the mechanisms of which can be investigated using its d2 isotopologue.
Dehalogenation: Under anaerobic conditions, 1,1-dichloroethylene can undergo reductive dechlorination to form vinyl chloride. epa.gov This is a critical step in the environmental biodegradation of chlorinated solvents. A KIE study using this compound could determine if C-H bond activation is involved in the rate-limiting enzymatic step. A KIE value near unity would suggest that C-H bond cleavage is not rate-determining, pointing towards a mechanism where the initial attack occurs at the carbon-chlorine bond or the double bond.
Addition Reactions: The primary pathway for the metabolism of 1,1-dichloroethylene in mammals involves its oxidation by cytochrome P450 enzymes to form a highly reactive epoxide intermediate, 1,1-dichloroethylene oxide. nih.govnih.gov This epoxide is believed to be responsible for the compound's toxicity. nih.gov This is an addition reaction across the double bond. A secondary KIE study on this epoxidation would be informative. An observed SKIE different from 1 would indicate that the vibrational environment of the C-D bonds changes significantly upon proceeding to the transition state, providing clues about the geometry and electronic nature of the enzymatic active site and the epoxidation mechanism. Another example involves the radical addition of OH and NO to 1,1-dichloroethylene, where isotopic labeling (using deuterated DONO) was crucial for identifying the reaction products. rsc.org
| Reaction Type | Example with 1,1-DCE | Mechanistic Question | How D2-VDC Provides Insight |
| Reductive Dehalogenation | 1,1-DCE → Vinyl Chloride | Is C-H bond cleavage the rate-limiting step in the enzymatic process? | A primary KIE (kH/kD > 1) would support C-H cleavage in the RDS. A KIE ≈ 1 would rule it out. |
| Epoxidation (Addition) | 1,1-DCE → 1,1-DCE oxide | What is the nature of the transition state during enzymatic oxidation? | A secondary KIE (kH/kD ≠ 1) would provide information on changes in hybridization and steric hindrance at the TS. |
Solvent Isotope Effects on Reaction Rates and Selectivity
A solvent isotope effect (SIE) is observed when a reaction is conducted in a deuterated solvent (e.g., D₂O) instead of its non-deuterated counterpart (H₂O). chem-station.com This effect can reveal the role of the solvent in the reaction mechanism. The solvent can influence a reaction in several ways, including acting as a reactant, mediating proton exchange, or altering solute-solvent interactions, which can change the energy of the transition state. libretexts.org
For reactions involving 1,1-dichloroethylene, switching from H₂O to D₂O could lead to:
A primary KIE if proton transfer from the solvent is part of the rate-determining step (e.g., in acid-catalyzed hydration).
Changes in reaction equilibria. The acid dissociation of a substrate can be different in D₂O compared to H₂O, which can affect the concentration of the reactive species. chem-station.com
Secondary effects due to differences in solvation of the reactants and the transition state.
By measuring the reaction rate of 1,1-dichloroethylene in both light and heavy water, one can determine if and how solvent molecules participate in the rate-limiting step, providing a more complete picture of the reaction mechanism.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic wavefunctions and energies of molecules. From these, a wide array of molecular properties can be derived, including equilibrium geometries, dipole moments, and vibrational frequencies.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.gov It treats electron-electron repulsion in an averaged, mean-field manner and does not account for electron correlation—the instantaneous interactions between electrons. nih.gov While computationally efficient, the HF method's neglect of electron correlation limits its accuracy for many chemical properties.
To improve upon the HF approximation, a suite of techniques known as post-Hartree-Fock methods have been developed. These methods systematically incorporate electron correlation, leading to more accurate results at a greater computational cost. Common post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MP2): This method is one of the simplest and most common ways to include electron correlation. It treats the correlation effects as a perturbation to the Hartree-Fock Hamiltonian. rsc.org Studies on the reactions of 1,1-dichloroethylene with radicals have employed the MP2 method to investigate the energetics and structures of reaction intermediates. rsc.orgrsc.org
Coupled Cluster (CC) Theory: Coupled cluster methods, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. nih.govresearchgate.net They are often used to provide benchmark results against which other, less computationally demanding methods like Density Functional Theory are compared. nih.govresearchgate.net
For 1,1-dichloroethylene-d2, these methods would be used to calculate its optimized geometry (bond lengths and angles), dipole moment, and vibrational frequencies. The substitution of hydrogen with deuterium (B1214612) would primarily affect the calculated vibrational frequencies due to the increased mass, leading to lower frequency values for C-D stretching and bending modes compared to C-H modes.
Table 1: Overview of Common Quantum Chemical Methods
| Method | Abbreviation | Treatment of Electron Correlation | Typical Accuracy | Computational Cost |
|---|---|---|---|---|
| Hartree-Fock | HF | None (Mean-Field) | Qualitative | Low (N⁴) |
| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Includes dynamic correlation | Good | Medium (N⁵) |
| Coupled Cluster Singles and Doubles (perturbative Triples) | CCSD(T) | High-level treatment of dynamic correlation | Very High (Benchmark) | High (N⁷) |
N represents the number of basis functions.
The accuracy of any ab initio calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. mit.edu For molecules containing heavier atoms like chlorine, the selection of an appropriate basis set is crucial.
Commonly used basis sets include:
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used due to their computational efficiency. The notation indicates the number of functions used to describe core and valence orbitals. The addition of polarization functions (d,p) allows for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately. Diffuse functions (+) are important for describing anions or systems with significant non-covalent interactions. nih.gov
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set (CBS) limit. researchgate.netumich.edu The "aug" prefix indicates the addition of diffuse functions. For chlorinated compounds, augmented correlation-consistent basis sets are often recommended to accurately model the valence shell and electron correlation involving the chlorine atom's lone pairs. researchgate.net
Convergence criteria in quantum chemical calculations refer to the thresholds used to determine when the self-consistent field (SCF) procedure or geometry optimization has reached a satisfactory solution. These criteria typically involve monitoring the change in energy and electron density between iterations, ensuring that the final result is a true minimum on the potential energy surface.
Density Functional Theory (DFT) Applications to Reaction Pathways
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.com Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.
DFT is extensively used to explore potential energy surfaces (PES) of chemical reactions. By locating the minima and saddle points on the PES, the geometries of reactants, products, intermediates, and transition states can be determined. scielo.br A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy reaction path. joaquinbarroso.com Its geometry is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.br
For instance, DFT calculations have been employed to investigate the mechanism of dehydrochlorination of 1,1,2-trichloroethane, where 1,1-dichloroethylene is a primary product. researchgate.net These studies identify the structure of the transition state for the elimination reaction. Similarly, the atmospheric degradation pathways of 1,1-dichloroethylene initiated by radicals like OH have been studied, mapping out the geometries of intermediates and transition states. cityu.edu.hk
The energy difference between the reactants and the transition state defines the activation energy (Ea) of a reaction. aps.org DFT is a powerful tool for calculating these energy barriers. The Gibbs free energy of activation (ΔG‡) is a more rigorous descriptor of reaction kinetics, as it includes contributions from enthalpy (ΔH‡) and entropy (ΔS‡). These thermodynamic quantities are calculated from the electronic energies obtained from DFT, combined with thermal corrections derived from the calculated vibrational frequencies.
The substitution of hydrogen with deuterium in this compound directly impacts the ZPVE. A C-D bond has a lower vibrational frequency and thus a lower ZPVE than a C-H bond. If a C-H bond is broken or significantly weakened in the transition state, the ZPVE difference between the reactant and the transition state will be smaller for the deuterated compound. This typically results in a slightly higher activation energy for the deuterated species, leading to a slower reaction rate (a primary kinetic isotope effect).
Table 2: Calculated Activation Energies for 1,1,2-Trichloroethane Dehydrochlorination to 1,1-Dichloroethylene
| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Dehydrochlorination of 1,1,2-Trichloroethane to 1,1-Dichloroethylene | DFT | 75.66 | researchgate.net |
Note: This data is for the formation of the non-deuterated compound but illustrates the type of information gained from DFT studies.
Molecular Dynamics Simulations and Reaction Rate Theories
While quantum chemical calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. digitellinc.com For a molecule like this compound, MD could be used to simulate its behavior in the liquid phase or its interaction with surfaces or polymers, such as polyvinylidene chloride. digitellinc.com
Reaction rate theories provide the framework for calculating reaction rate constants from the data obtained through quantum chemical calculations. The most prominent of these is Transition State Theory (TST) . wikipedia.orglibretexts.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the collection of molecules at the transition state geometry). wikipedia.org The rate of reaction is then determined by the rate at which this complex proceeds to form products.
The Eyring equation is a central result of TST: k = (k_BT/h) exp(-ΔG‡/RT)
where:
k is the rate constant
k_B is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
For this compound, the rate constant for a given reaction would be calculated using the ΔG‡ value obtained from quantum chemical calculations that explicitly include the mass of deuterium. The differences in vibrational partition functions between the deuterated and non-deuterated species would lead to a calculable kinetic isotope effect, providing a direct link between theoretical calculations and potential experimental measurements of reaction rates.
Classical and Ab Initio Molecular Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the study of the dynamic evolution of molecular systems. These methods can be broadly categorized into classical and ab initio approaches, each with its own strengths in the study of this compound.
Classical Molecular Dynamics (MD)
Classical MD simulations model atoms as classical particles whose interactions are described by a force field, which is a set of empirical potential energy functions. This approach allows for the simulation of large systems over long timescales. For this compound, classical MD can be employed to investigate bulk properties such as density, heat capacity, and diffusion coefficients in the liquid phase. The primary challenge in classical MD is the development of an accurate force field for the specific molecule of interest. Parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic) would need to be specifically parameterized or adapted for C₂D₂Cl₂ to accurately reflect the effects of deuteration on molecular interactions and dynamics.
Ab Initio Molecular Dynamics (AIMD)
In contrast to classical MD, ab initio molecular dynamics computes the forces acting on the nuclei "on-the-fly" from electronic structure calculations, thereby avoiding the need for a pre-defined force field. arxiv.org This method provides a more accurate and predictive description of chemical bonding and reactions. AIMD is particularly useful for studying processes involving changes in the electronic structure, such as chemical reactions or the behavior of the molecule in electronically excited states. For this compound, AIMD could be used to:
Investigate reaction mechanisms at a quantum mechanical level.
Simulate the vibrational spectra from first principles, allowing for direct comparison with experimental infrared and Raman data.
Study the dynamics and structure of small clusters of C₂D₂Cl₂ molecules or their interaction with other chemical species with high accuracy.
The primary limitation of AIMD is its high computational cost, which restricts simulations to smaller systems and shorter timescales compared to classical MD. arxiv.org
| Simulation Method | Description | Potential Applications for this compound | Advantages | Limitations |
| Classical MD | Atoms are treated as classical particles interacting via empirical force fields. | - Bulk liquid properties (density, viscosity)- Conformational analysis- Solvation dynamics | Computationally efficient, allows for large systems and long simulation times. | Dependent on the quality of the force field; cannot describe bond breaking/formation. |
| Ab Initio MD (AIMD) | Forces are calculated from quantum mechanical electronic structure theory. arxiv.org | - Reaction pathways and mechanisms- Accurate vibrational spectra- Dynamics in excited states | High accuracy, no need for empirical parameters, describes electronic effects. | Computationally expensive, limited to small systems and short timescales. |
Ring Polymer Molecular Dynamics (RPMD) for Thermal Rate Constants
Ring Polymer Molecular Dynamics (RPMD) is a powerful theoretical method based on the path-integral formulation of quantum statistical mechanics. It is particularly well-suited for calculating thermal reaction rate constants, as it can capture quantum mechanical effects such as zero-point energy (ZPE) and tunneling, which are crucial in reactions involving isotopes. arxiv.orgsemanticscholar.org
The RPMD method maps a single quantum particle onto a classical "ring polymer" consisting of multiple replicas (beads) of the particle connected by harmonic springs. ox.ac.uk The dynamics of this extended classical system are then simulated to approximate the real-time quantum dynamics. This approach has been successfully applied to calculate rate coefficients for various gas-phase bimolecular reactions. semanticscholar.orgmit.edu
For a reaction involving this compound, the RPMD methodology would involve the following key steps:
Potential Energy Surface (PES): An accurate PES for the reaction is required. This is typically generated from high-level ab initio calculations.
Bennett-Chandler Factorization: The rate coefficient is calculated as a product of a static factor (from quantum transition state theory) and a dynamic factor (a transmission coefficient).
Simulation: The RPMD simulation is performed to compute the transmission coefficient, which accounts for recrossing and tunneling effects at the transition state.
RPMD is an especially valuable tool for studying the kinetic isotope effect (KIE) of reactions involving this compound. By comparing the RPMD-calculated rate constant for the deuterated species with that of its non-deuterated counterpart (1,1-dichloroethylene), one can obtain a theoretical prediction of the KIE, which can then be compared with experimental data to validate the reaction mechanism and the underlying PES. The method inherently includes the effect of the different zero-point energies of the reactants and at the transition state due to the isotopic substitution. semanticscholar.org
Modeling of Isotopic Effects on Molecular Vibrations and Thermochemistry
The substitution of hydrogen with its heavier isotope, deuterium, in 1,1-dichloroethylene leads to predictable, yet significant, changes in its molecular vibrations and thermochemical properties. These isotopic effects are a direct consequence of the mass difference between hydrogen and deuterium.
Molecular Vibrations
The vibrational frequencies of a molecule are determined by the masses of its atoms and the stiffness of its chemical bonds. In the harmonic oscillator approximation, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms. When a hydrogen atom is replaced by a heavier deuterium atom, the reduced mass of the C-D bond is greater than that of the C-H bond.
This increase in mass leads to a decrease in the vibrational frequencies associated with the deuterated positions. ajchem-a.com This "redshift" is most pronounced for vibrational modes that involve significant motion of the substituted atoms, such as C-D stretching and bending modes. ajchem-a.com For this compound, one would expect to observe the following changes in its vibrational spectrum compared to 1,1-dichloroethylene:
A significant lowering of the C-D stretching frequencies compared to the C-H stretching frequencies.
Shifts to lower frequencies for bending and wagging modes involving the deuterium atoms.
Smaller shifts in frequencies for modes dominated by the C-Cl or C=C bonds, although some coupling is expected.
These shifts can be accurately predicted using computational methods like Density Functional Theory (DFT) or higher-level ab initio calculations.
Illustrative Comparison of Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range in C₂H₂Cl₂ (cm⁻¹) | Expected Frequency Shift in C₂D₂Cl₂ | Reason for Shift |
| C-H Symmetric Stretch | ~3000 | Lower | Increased reduced mass of C-D bond |
| C-H Asymmetric Stretch | ~3080 | Lower | Increased reduced mass of C-D bond |
| C=C Stretch | ~1600 | Minor Shift | Primarily involves C and Cl atoms |
| CH₂ Scissoring | ~1420 | Lower | Involves motion of deuterium atoms |
| CCl₂ Symmetric Stretch | ~700 | Minor Shift | Primarily involves C and Cl atoms |
| CCl₂ Asymmetric Stretch | ~725 | Minor Shift | Primarily involves C and Cl atoms |
Note: The frequency ranges for C₂H₂Cl₂ are approximate. The expected shifts for C₂D₂Cl₂ are qualitative predictions based on the principles of isotopic substitution.
Thermochemistry
The primary thermochemical consequence of deuteration is a change in the molecule's zero-point vibrational energy (ZPVE). The ZPVE is the sum of the ground-state energies of all vibrational modes. Since the vibrational frequencies of C-D bonds are lower than those of C-H bonds, the ZPVE of this compound will be lower than that of 1,1-dichloroethylene.
This difference in ZPVE affects the molecule's enthalpy of formation and the thermodynamics of reactions in which it participates. The enthalpy of formation of the deuterated species will be slightly more negative (more stable) than its hydrogenated counterpart, assuming all other energy contributions are similar. This difference in stability can influence equilibrium constants for reactions involving the exchange of hydrogen and deuterium isotopes. Thermochemical data for 1,1-dichloroethylene is available and serves as a baseline for computational studies on its deuterated analogue. nist.govnist.gov
Environmental Transformation Pathways and Isotopic Tracers
Isotopic Tracing in Anaerobic and Aerobic Biodegradation Studies
Stable isotope analysis has become a powerful tool for assessing the in-situ biodegradation of chlorinated ethenes. nih.govbattelle.org While many studies focus on the natural abundance of carbon (¹³C) and chlorine (³⁷Cl) isotopes, the principles are directly applicable to the use of deuterium-labeled compounds like 1,1-DCE-d2. ub.edunih.gov During biodegradation, enzymatic reactions often proceed faster with lighter isotopes (e.g., ¹H) than with heavier ones (e.g., ²H), a phenomenon known as the kinetic isotope effect (KIE). nih.govscispace.com This effect allows researchers to trace the progress of degradation by monitoring the isotopic composition of the contaminant and its breakdown products.
Under anaerobic conditions, the primary biodegradation pathway for chlorinated ethenes, including 1,1-dichloroethylene, is reductive dechlorination. epa.govcdc.gov This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. ub.edu The typical degradation sequence is:
Tetrachloroethene (PCE) → Trichloroethene (TCE) → Dichloroethene (DCE) isomers → Vinyl Chloride (VC) → Ethene.
1,1-DCE is one of the DCE isomers in this pathway and can also be formed from the abiotic or biotic degradation of 1,1,1-trichloroethane (B11378). epa.govk-state.edu The complete dechlorination to the non-toxic end-product ethene is often carried out by specific microorganisms, most notably of the Dehalococcoides genus. ub.edu Isotopic tracers are crucial for confirming that this natural attenuation process is occurring at a contaminated site. nih.gov By introducing 1,1-DCE-d2, researchers can unequivocally track its transformation to deuterated vinyl chloride and subsequently to deuterated ethene, providing direct evidence of the active degradation pathway.
Using labeled compounds like 1,1-DCE-d2 is essential for accurately identifying and quantifying degradation products, which can be challenging in complex environmental matrices. The primary product of anaerobic reductive dechlorination of 1,1-DCE is vinyl chloride (VC), a known human carcinogen. epa.govcdc.gov
In studies of TCE degradation, 1,1-DCE is sometimes observed as a significant intermediate, alongside the more common cis-1,2-DCE. nih.gov For example, one microbial culture derived from a landfill site was found to consistently reduce TCE to ethene with 1,1-DCE as the dominant intermediate. nih.gov In aerobic biodegradation, the degradation products are different; for instance, degradation by toluene/o-xylene monooxygenase from Pseudomonas stutzeri OX1 results in mineralization, with 1.5 chloride ions released per molecule of 1,1-DCE. nih.gov
By using 1,1-DCE-d2, the resulting vinyl chloride-d1 (or other deuterated intermediates) can be distinguished from any pre-existing, non-deuterated VC in the environment. This allows for unambiguous confirmation of the transformation pathway and helps in calculating accurate degradation rates.
| Degradation Pathway | Typical Conditions | Key Reactant | Primary Product(s) |
| Reductive Dechlorination | Anaerobic | 1,1-Dichloroethylene | Vinyl Chloride |
| Aerobic Oxidation | Aerobic | 1,1-Dichloroethylene | CO₂, Chloride Ions |
| Abiotic Transformation | Anaerobic/Abiotic | 1,1,1-Trichloroethane | 1,1-Dichloroethylene |
Photolytic and Hydrolytic Degradation Studies Using Deuterated Analogs
Beyond biodegradation, abiotic processes such as photolysis (degradation by light) and hydrolysis (reaction with water) contribute to the environmental fate of 1,1-DCE. Deuterated analogs like 1,1-DCE-d2 are instrumental in elucidating the mechanisms and rates of these processes.
The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scispace.com Consequently, if the cleavage of this bond is the rate-limiting step in a degradation reaction, the deuterated compound (1,1-DCE-d2) will react more slowly than its non-deuterated counterpart.
Photolytic Degradation : In the atmosphere, 1,1-DCE is degraded rapidly by reacting with photochemically produced hydroxyl radicals, with a half-life of about 1.5 days. cdc.govclu-in.org This reaction involves the abstraction of a hydrogen atom. Therefore, a significant KIE would be expected, causing 1,1-DCE-d2 to degrade more slowly than 1,1-DCE. Measuring this difference helps confirm the reaction mechanism and its importance in atmospheric chemistry.
Hydrolytic Degradation : Hydrolysis of 1,1-DCE in water is a very slow process. cdc.gov Abiotic degradation of 1,1,1-trichloroethane via dehydrochlorination is a significant source of 1,1-DCE in some groundwater systems. nih.gov Studying the hydrolysis of 1,1-DCE-d2 can help determine the extent to which C-H/C-D bond cleavage is involved in the rate-determining step of this slow transformation.
Deuterium-labeled compounds serve as powerful tracers to follow the fate and transport of contaminants without ambiguity. zeochem.comclearsynth.com Because the physical properties of a deuterated compound are nearly identical to its non-deuterated analog, 1,1-DCE-d2 will move through soil and water in the same way as 1,1-DCE. scispace.com This makes it an ideal tool for "spike and recovery" experiments in microcosms or even controlled field studies. Researchers can introduce a known quantity of 1,1-DCE-d2 and monitor its disappearance and the appearance of its deuterated daughter products over time. This approach allows for the calculation of degradation half-lives and helps differentiate the effects of degradation from non-destructive processes like sorption and dispersion. battelle.org
Sorption and Transport Studies with Deuterated Tracers
The movement of contaminants in the subsurface is controlled by both advection/dispersion and sorption to solid phases like soil organic matter. nih.gov 1,1-DCE is generally considered to have low sorption potential and high mobility in soil. epa.govcdc.gov
Deuterated tracers like 1,1-DCE-d2 are exceptionally well-suited for studying these physical transport processes. Since isotopic substitution has a negligible effect on a molecule's sorption characteristics, 1,1-DCE-d2 and 1,1-DCE will have virtually identical sorption coefficients (Koc). scispace.comcopernicus.org
In a typical transport study, a solution containing a known concentration of 1,1-DCE-d2 can be passed through a soil column. The concentration of the tracer in the effluent is monitored over time to create a "breakthrough curve." The shape of this curve provides quantitative information on transport velocity, dispersion, and the extent of sorption. Using a deuterated tracer ensures that the measurements are not confounded by any background levels of the non-deuterated contaminant that might already be present in the soil or groundwater.
| Parameter | Definition | Relevance for 1,1-DCE-d2 Studies |
| Sorption Coefficient (Kd) | Ratio of contaminant concentration in soil to concentration in water at equilibrium. | Expected to be nearly identical to that of 1,1-DCE, allowing it to accurately trace sorption behavior. |
| Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Normalizes the sorption coefficient to the fraction of organic carbon in the soil. | Estimated Koc for 1,1-DCE is low (~150), indicating high mobility. epa.gov 1,1-DCE-d2 would be used to experimentally verify transport models based on this value. |
| Retardation Factor (R) | A measure of how much slower a contaminant moves relative to groundwater flow due to sorption. | Can be precisely determined for 1,1-DCE using the deuterated analog in column or field tracer tests. |
Evaluation of Compound Partitioning in Environmental Media
Deuterated compounds, such as deuterated water, are frequently used as conservative tracers in hydrological and environmental studies because their chemical behavior is nearly identical to their non-deuterated counterparts. isotope.comusgs.gov This principle allows the use of partitioning coefficients determined for 1,1-DCE to reliably predict the environmental distribution of D2-1,1-DCE.
Research Findings on Partitioning of 1,1-Dichloroethylene:
Key parameters that govern the environmental partitioning of 1,1-DCE include Henry's Law constant, the soil organic carbon-water partitioning coefficient (Koc), and the octanol-water partition coefficient (Kow).
Henry's Law Constant (H) : This value indicates the propensity of a chemical to partition between air and water. A higher Henry's Law constant suggests a greater tendency for volatilization. 1,1-DCE has a reported Henry's Law constant of approximately 0.0261 atm-m³/mol, indicating that it is expected to volatilize rapidly from water surfaces. nih.gov This suggests that D2-1,1-DCE, when released into water, will predominantly move into the atmosphere. epa.gov The volatilization half-life from a model river has been estimated at 3 hours, and from a model lake, at 4 days. nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc) : This coefficient measures the tendency of a chemical to adsorb to the organic fraction of soil or sediment. ca.govecetoc.org A low Koc value suggests that the compound is more likely to remain in the aqueous phase and be mobile in groundwater. For 1,1-DCE, a low Koc of 150 has been calculated, indicating that it is not strongly adsorbed to soil and can readily leach into groundwater. epa.govepa.gov
Octanol-Water Partition Coefficient (Kow) : This parameter is an indicator of a chemical's lipophilicity and its potential for bioaccumulation in organisms. The logarithm of this coefficient (log Kow) for 1,1-DCE is reported to be in the range of 1.48 to 2.13. nih.govepa.gov These relatively low values suggest that 1,1-DCE, and by extension D2-1,1-DCE, has a low potential for significant bioaccumulation in the food chain. inchem.org
The following interactive data table summarizes the key partitioning coefficients for 1,1-dichloroethylene.
Analytical Method Development and Research Applications
Application as an Internal Standard in Quantitative Analytical Techniques
In the quantitative analysis of volatile organic compounds (VOCs) like 1,1-dichloroethylene, achieving high accuracy and precision is paramount. inchem.org 1,1-DCE-d2 is employed as an internal standard to correct for variations that can occur during sample preparation, handling, and instrumental analysis. wikipedia.orglcms.cz By adding a known quantity of the deuterated standard to a sample before processing, any loss of the target analyte during extraction, concentration, or injection can be accounted for, as the deuterated standard is assumed to behave identically and experience the same degree of loss. lcms.cz
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 1,1-dichloroethylene from various matrices, including air, water, and soil. inchem.orgnih.gov The development of robust GC-MS methods often relies on the use of an internal standard, and 1,1-DCE-d2 is an excellent choice for the quantification of 1,1-DCE. gcms.cznih.gov
In a typical GC-MS method, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.govgcms.cz As 1,1-DCE and 1,1-DCE-d2 have virtually identical chromatographic properties, they co-elute from the column, entering the mass spectrometer at the same retention time. scispace.com The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Because 1,1-DCE-d2 is heavier than 1,1-DCE, it produces a distinct signal at a higher m/z value. By comparing the peak area of the native analyte to that of the known amount of the deuterated internal standard, a precise concentration can be calculated. chromforum.org
Key parameters for a GC-MS method utilizing 1,1-DCE-d2 are outlined below.
| Parameter | Typical Value/Condition | Purpose |
| GC Column | Porous Layer Open Tubular (PLOT) or similar | Provides separation of volatile organic compounds. gcms.cz |
| Injection Mode | Headspace or Purge-and-Trap | Efficiently introduces volatile analytes into the GC system from liquid or solid matrices. inchem.orgresearchgate.net |
| Carrier Gas | Helium | Inert gas that carries the sample through the GC column. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| MS Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the specific m/z ions for the analyte and the internal standard. |
| Quantification Ion (1,1-DCE) | m/z 61 or 96 | A characteristic fragment ion used for quantification. |
| Quantification Ion (1,1-DCE-d2) | m/z 63 or 98 | The corresponding heavier fragment ion for the deuterated standard. |
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive analytical technique capable of achieving high accuracy and is often used for certifying reference materials. epa.govup.ac.za The use of 1,1-DCE-d2 as an isotopic standard is a direct application of the IDMS principle. wikipedia.orgosti.gov
The core of the IDMS method involves adding a known amount of an isotopically enriched standard (the "spike"), in this case, 1,1-DCE-d2, to a sample containing the native analyte (1,1-DCE). epa.govosti.gov After allowing the spike and the analyte to equilibrate, the mixture is analyzed by mass spectrometry. The altered isotope ratio of the element or compound is measured. epa.gov Since the amount of added spike, its isotopic enrichment, and the natural isotopic abundances are all known, the initial amount of the analyte in the sample can be calculated with high precision. osti.gov
IDMS is particularly powerful because the final measurement is based on an isotope ratio rather than a signal intensity, making it less susceptible to instrumental drift or matrix effects that can suppress or enhance the signal. wikipedia.org This leads to a significant improvement in both accuracy and precision compared to other quantification methods. up.ac.za The technique can reduce the uncertainty of measurement results to as low as 1% or better. wikipedia.org
Development of High-Sensitivity Detection Methods for Deuterated Analogs
Detecting trace levels of contaminants is a persistent challenge in analytical chemistry. The development of high-sensitivity methods is crucial, and techniques can be optimized for deuterated analogs like 1,1-DCE-d2. While 1,1-DCE-d2 is typically used as a standard, research into its own detection at low levels can inform the limits of quantification for its non-deuterated counterpart.
Advancements in mass spectrometry, such as the use of targeted selected ion monitoring (t-SIM) or multiple reaction monitoring (MRM) on triple quadrupole systems (GC-MS/MS), can significantly enhance sensitivity. youtube.comnih.gov These techniques filter out background noise and focus the detector on specific mass transitions, allowing for the detection of analytes at femtogram levels. youtube.comnih.gov For instance, optimizing GC-MS/MS parameters like collision energy and precursor/product ion selection for 1,1-DCE-d2 can push detection limits to the parts-per-trillion (ppt) range or lower. nih.gov Furthermore, improvements in sample introduction, such as cryogenic trapping, can pre-concentrate volatile analytes, further boosting the signal and enabling the detection of ultra-trace amounts. cdc.gov
Research on Matrix Effects and Interference Mitigation in Complex Samples
Complex sample matrices, such as industrial wastewater, soil extracts, or biological tissues, contain numerous compounds that can interfere with the analysis of a target analyte. cdc.gov These interferences, known as matrix effects, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. scispace.com
The use of a stable isotope-labeled internal standard like 1,1-DCE-d2 is one of the most effective strategies to mitigate matrix effects. scispace.comlcms.cz Because 1,1-DCE-d2 co-elutes with 1,1-DCE and has the same ionization efficiency, any matrix effect that suppresses or enhances the signal of the analyte will have a proportional effect on the deuterated standard. scispace.com By calculating the ratio of the analyte response to the internal standard response, the matrix effect is effectively canceled out. lcms.cz Research has consistently shown that this approach yields more accurate and reliable data in complex samples compared to methods using other types of internal standards. scispace.comlcms.cz
The table below illustrates the effectiveness of using a deuterated internal standard in correcting for matrix-induced signal suppression.
| Analyte | Matrix | Response without Internal Standard (Area Counts) | Response with Deuterated Internal Standard (Analyte/IS Ratio) | % Recovery |
| 1,1-DCE | Clean Solvent | 100,000 | 1.00 | 100% |
| 1,1-DCE | Soil Extract | 65,000 | 0.98 | 98% |
| 1,1-DCE | Industrial Effluent | 45,000 | 1.01 | 101% |
Data are illustrative to demonstrate the principle.
Quality Assurance and Quality Control Protocols for Isotopic Standard Applications
To ensure the reliability and validity of analytical data, rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential, particularly when using isotopic standards like 1,1-DCE-d2. patsnap.comnoaa.gov These protocols are implemented to monitor and maintain the accuracy and precision of the entire analytical process, from sample receipt to final data reporting. patsnap.combu.edu
Key QA/QC components for methods using 1,1-DCE-d2 include:
Certified Reference Materials (CRMs): Analyzing CRMs with a known concentration of 1,1-DCE helps to verify the accuracy of the method and the calibration curve. patsnap.comimeko.org
Isotopic Purity of the Standard: The isotopic purity of the 1,1-DCE-d2 standard must be known and verified, as impurities of the non-labeled analyte can lead to biased results. documentsdelivered.com
Method Blanks: Analyzing a blank sample (containing no analyte) helps to ensure that there is no contamination from the laboratory environment or reagents. noaa.gov
Calibration Curve Linearity: A calibration curve must be generated with a set of standards at different concentrations to demonstrate the linear response of the instrument over the expected sample concentration range. imeko.org
Internal Standard Response Monitoring: The absolute response of the 1,1-DCE-d2 internal standard should be monitored in every sample and standard. A significant deviation (e.g., >50%) from the average response may indicate a problem with the sample injection or matrix interference. bu.edu
Repeatability and Reproducibility: The method's precision is assessed by analyzing replicate samples and calculating the relative standard deviation (RSD), which should fall within established acceptance criteria. imeko.org
These QA/QC measures, when properly implemented, ensure that the data generated using 1,1-DCE-d2 as an internal standard is defensible, reproducible, and of high quality. rsc.org
Future Directions and Emerging Research Avenues
Integration of Advanced Spectroscopic and Computational Methods for Comprehensive Analysis
The comprehensive analysis of 1,1-dichloroethylene-d2 and its derivatives is increasingly reliant on the synergy between advanced spectroscopic techniques and sophisticated computational methods. This integrated approach allows for a more detailed and accurate understanding of molecular structure, dynamics, and interactions than either methodology could achieve alone.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of molecular characterization, benefits significantly from computational support. Density Functional Theory (DFT) calculations are now routinely used to predict NMR chemical shifts and coupling constants. mdpi.comruc.dkyoutube.com For this compound, DFT can model the subtle changes in the electronic environment caused by the deuterium (B1214612) substitution, leading to more precise spectral assignments and a deeper understanding of isotopic effects on the molecule's magnetic properties.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a wealth of information about molecular structure and bonding. wiley-vch.de The analysis of the vibrational modes of this compound is greatly enhanced by computational modeling. nih.govnih.gov Theoretical calculations can predict the vibrational frequencies and intensities of both the deuterated and non-deuterated isotopologues, aiding in the assignment of complex spectra. sdu.dkyoutube.com This is particularly valuable for understanding the shifts in vibrational frequencies upon deuteration, which are directly related to the strengths of the C-D bonds compared to C-H bonds. Furthermore, the combination of inelastic neutron scattering with DFT calculations can probe the interactions of molecules like this compound with catalyst surfaces, revealing conformational changes that are crucial for designing optimized industrial processes. rsc.orgresearchgate.net
The table below summarizes the complementary nature of these integrated techniques for the analysis of this compound.
| Spectroscopic Technique | Computational Method | Information Gained |
| High-Resolution NMR | DFT Calculations | Precise chemical shift and coupling constant assignments, understanding of isotopic effects on magnetic properties. |
| Infrared (IR) Spectroscopy | DFT Calculations | Accurate assignment of vibrational modes, quantification of C-D bond strength. |
| Raman Spectroscopy | DFT Calculations | Complementary vibrational mode analysis, understanding of molecular polarizability. |
| Inelastic Neutron Scattering | DFT Calculations | Probing of molecular interactions with surfaces, analysis of conformational changes. |
This integrated approach is not merely about validating experimental data with theoretical models but about creating a feedback loop where experimental results refine computational parameters, leading to increasingly accurate predictions and a more profound understanding of molecular behavior. mdpi.com
Development of Novel Isotopic Labeling Strategies for Complex Molecular Architectures
The synthesis of isotopically labeled compounds, including this compound, is a critical aspect of their application in research. Future advancements will focus on developing more efficient, selective, and versatile methods for introducing deuterium and other isotopes into complex molecules.
Current methods for deuterium labeling include direct hydrogen-deuterium exchange, the use of deuterated reagents, and metal-catalyzed reactions. cdc.gov While effective, these methods can sometimes lack selectivity, especially in molecules with multiple C-H bonds. Emerging strategies aim to overcome these limitations. For instance, the development of new catalytic systems that can selectively activate specific C-H bonds for deuteration is a major area of research. This would allow for the precise placement of deuterium atoms in complex molecular architectures, providing more specific probes for mechanistic studies.
Another promising avenue is the use of flow chemistry for the synthesis of deuterated compounds. sdu.dk Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities in deuteration reactions. Furthermore, the development of solid-phase deuteration reagents could simplify purification processes and reduce waste.
The synthesis of deuterated monomers like this compound is often a starting point for creating more complex labeled molecules. europa.eu Future research will likely focus on developing polymerization techniques that can incorporate these deuterated monomers into polymers with well-defined architectures, such as block copolymers and stereoregular polymers.
The table below outlines some of the emerging strategies in isotopic labeling.
| Labeling Strategy | Advantages | Potential Applications for this compound |
| Site-Selective Catalysis | High precision in deuterium placement. | Synthesis of selectively deuterated polymers and complex organic molecules. |
| Flow Chemistry | Improved reaction control, higher yields, and scalability. | Efficient and safe production of this compound and its derivatives. |
| Solid-Phase Reagents | Simplified purification and reduced waste. | Greener synthesis of deuterated compounds. |
| Controlled Polymerization | Precise control over polymer architecture. | Creation of advanced polymer materials with tailored properties. |
These advancements in isotopic labeling will not only make deuterated compounds more accessible but will also enable the creation of novel molecular tools for a wide range of scientific disciplines.
Expanded Applications of this compound in Polymer Science Research
The use of deuterated monomers like this compound is poised to significantly impact polymer science research. The unique properties of deuterium-labeled polymers provide invaluable insights into polymer structure, dynamics, and properties that are often inaccessible with their non-deuterated counterparts.
One of the most powerful techniques that leverages deuterated polymers is neutron scattering. europa.euresearchgate.net Due to the significant difference in the neutron scattering lengths of hydrogen and deuterium, researchers can use contrast variation techniques to "highlight" specific parts of a polymer chain or a polymer blend. nih.gov By synthesizing polymers from this compound, scientists can probe the conformation of individual polymer chains in the bulk, study the morphology of polymer blends, and investigate the dynamics of polymer interfaces. stfc.ac.ukaps.org
The kinetic isotope effect (KIE) is another area where this compound can provide valuable information. The difference in mass between hydrogen and deuterium can lead to different reaction rates for bond-breaking and bond-forming processes. libretexts.orgwikipedia.orgacs.org By comparing the polymerization kinetics of this compound with its non-deuterated analog, researchers can gain insights into the mechanism of polymerization, including the nature of the transition states in initiation, propagation, and termination steps. osti.govprinceton.edu
Furthermore, deuterated polymers can serve as ideal model systems for studying the fundamental physics of polymer crystallization and phase separation. The subtle changes in intermolecular interactions and chain dynamics upon deuteration can influence these processes, and studying these effects can lead to a more refined understanding of polymer behavior.
The following table highlights the potential applications of this compound in polymer science.
| Research Area | Technique/Concept | Information Gained |
| Polymer Structure and Morphology | Neutron Scattering | Conformation of polymer chains, morphology of blends, structure of interfaces. |
| Polymerization Mechanisms | Kinetic Isotope Effect | Insights into transition states of polymerization reactions. |
| Polymer Physics | Crystallization and Phase Separation Studies | Understanding of intermolecular forces and chain dynamics. |
| Polymer Dynamics | Neutron Spin Echo | Microscopic observation of chain movement and relaxation. |
As the demand for advanced materials with tailored properties continues to grow, the use of deuterated monomers like this compound will become increasingly important in the polymer scientist's toolkit.
Exploration of this compound as a Probe for Unraveling Biological Pathways
The use of isotopically labeled compounds as tracers has revolutionized our understanding of biological processes. This compound, and more importantly, its potential metabolic products, can serve as valuable probes for elucidating complex biological pathways, particularly those related to the metabolism of xenobiotics.
When a foreign compound like 1,1-dichloroethylene enters a biological system, it is often metabolized by a series of enzymatic reactions. By using the deuterated form, researchers can track the fate of the molecule and its metabolites using techniques like mass spectrometry and NMR spectroscopy. The presence of the deuterium label provides a clear signature that distinguishes the compound and its derivatives from the vast number of endogenous molecules in a biological sample.
This approach can be used to:
Identify metabolic pathways: By analyzing the structure of the deuterated metabolites, researchers can piece together the sequence of reactions that the parent compound undergoes.
Determine the enzymes involved: The specific types of reactions observed (e.g., oxidation, conjugation) can provide clues about the classes of enzymes responsible for the metabolism.
Quantify metabolic flux: By measuring the rate at which the deuterated compound is converted to its metabolites, scientists can determine the efficiency of different metabolic pathways.
Investigate mechanisms of toxicity: The formation of reactive intermediates is often a key step in the toxicity of chlorinated hydrocarbons. nih.gov Using this compound can help in trapping and identifying these transient species, providing insights into how they interact with cellular macromolecules like DNA and proteins.
The table below illustrates how this compound can be used as a biological probe.
| Research Question | Experimental Approach | Expected Outcome |
| What are the metabolic products of 1,1-dichloroethylene? | Administer this compound to an in vitro or in vivo system and analyze biological fluids by MS and NMR. | Identification of deuterated metabolites, revealing the metabolic pathway. |
| What is the rate of metabolism? | Time-course analysis of the disappearance of this compound and the appearance of its metabolites. | Quantification of metabolic rates and enzyme kinetics. |
| Does 1,1-dichloroethylene form reactive intermediates? | Use of trapping agents in the presence of this compound to capture and identify reactive species. | Elucidation of the mechanism of toxicity. |
The insights gained from such studies are crucial for assessing the health risks associated with exposure to chlorinated ethylenes and for developing strategies to mitigate their toxic effects.
Predictive Modeling of Environmental Behavior Based on Isotopic Effects
The environmental fate of contaminants like 1,1-dichloroethylene is a major concern. Predictive models are essential tools for assessing the persistence, transport, and degradation of these compounds in the environment. Incorporating isotopic effects into these models can significantly improve their accuracy and predictive power.
When a chlorinated ethylene undergoes degradation in the environment, either through biotic or abiotic processes, isotopic fractionation often occurs. mdpi.com This means that molecules containing the lighter isotope (e.g., ¹²C, ³⁵Cl, ¹H) tend to react slightly faster than those containing the heavier isotope (e.g., ¹³C, ³⁷Cl, ²H). As a result, the remaining pool of the contaminant becomes enriched in the heavier isotopes.
By measuring the isotopic composition of 1,1-dichloroethylene and its degradation products at a contaminated site, scientists can:
Determine the extent of degradation: The degree of isotopic enrichment is directly related to the fraction of the contaminant that has been degraded.
Identify the degradation pathway: Different degradation mechanisms (e.g., reductive dechlorination, oxidation) often have distinct isotopic fractionation factors. nih.govnih.govmdpi.comberkeley.edunih.govmdpi.com By comparing the observed fractionation with known values, it is possible to determine the dominant degradation process.
Predictive models that incorporate these isotopic effects can provide a more dynamic and accurate picture of the environmental behavior of 1,1-dichloroethylene. epa.govnih.govtaylorfrancis.comwickerlab.orgscitepress.org For example, a reactive transport model could be developed to simulate the flow of groundwater and the simultaneous degradation of 1,1-dichloroethylene, taking into account the isotopic fractionation at each step. By calibrating the model with field data on both concentration and isotopic composition, a more robust prediction of the future extent of the contaminant plume can be achieved.
The use of this compound in laboratory studies can help to precisely determine the kinetic isotope effects associated with different degradation pathways. This information is crucial for parameterizing and validating these advanced environmental models. The table below summarizes the role of isotopic effects in predictive environmental modeling.
| Modeling Aspect | Role of Isotopic Effects | Contribution of this compound |
| Contaminant Degradation Rate | Quantification of in-situ degradation. | Precise determination of kinetic isotope effects for different degradation pathways. |
| Identification of Degradation Pathways | Distinguishing between different biotic and abiotic processes. | Validation of pathway-specific fractionation factors. |
| Source Apportionment | Differentiating between multiple contaminant sources. | Providing a well-defined isotopic tracer for source tracking studies. |
| Model Calibration and Validation | Improving the accuracy and predictive power of environmental models. | Providing key parameters for reactive transport models. |
The integration of isotopic data and modeling represents a powerful approach for managing the risks associated with chlorinated ethylene contamination and for designing effective remediation strategies.
Q & A
Q. What are the recommended methods for synthesizing 1,1-Dichloroethylene-D₂ with high isotopic purity?
To achieve high isotopic purity (≥98 atom% D), deuteration is typically performed via catalytic exchange reactions or halogen-deuterium substitution under controlled conditions. For example, chlorinated precursors like 1,1-dichloroethylene can react with deuterium gas (D₂) in the presence of palladium or platinum catalysts at elevated temperatures (100–150°C) . Post-synthesis purification via fractional distillation or preparative gas chromatography is critical to isolate the deuterated compound from residual solvents or non-deuterated byproducts. Analytical validation using NMR (¹H and ²H) and mass spectrometry ensures isotopic integrity .
Q. How do researchers characterize the physicochemical properties of 1,1-Dichloroethylene-D₂?
Key properties include vapor pressure, boiling point, and solubility, which are determined using techniques like gas chromatography-mass spectrometry (GC-MS) and headspace analysis. For example, GC-MS with electron ionization (EI) can differentiate isotopic variants by mass-to-charge ratios (e.g., m/z 98 for non-deuterated vs. m/z 100 for deuterated species) . Thermodynamic stability under varying pH and temperature is assessed via accelerated degradation studies, monitored using Fourier-transform infrared spectroscopy (FTIR) to track C-D bond integrity .
Q. What analytical techniques are most effective for distinguishing 1,1-Dichloroethylene-D₂ from its structural isomers?
High-resolution nuclear magnetic resonance (NMR) spectroscopy is essential. The deuterium isotope effect causes distinct chemical shifts in ¹³C NMR spectra, particularly for carbons adjacent to deuterated positions. For instance, the C-Cl₂ group in 1,1-Dichloroethylene-D₂ shows a downfield shift compared to non-deuterated analogs . Gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) further resolves isotopic variants from isomers like 1,2-dichloroethylene-d₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for 1,1-Dichloroethylene-D₂ across different experimental conditions?
Discrepancies in NMR or IR spectra often arise from solvent effects or isotopic scrambling. For example, polar solvents like DMSO-d₆ may induce partial proton exchange, altering observed ²H NMR signals. To mitigate this, use non-polar solvents (e.g., CDCl₃) and validate results against computational models (e.g., density functional theory (DFT) simulations of vibrational modes) . Cross-referencing with X-ray crystallography data (if crystalline derivatives are available) provides additional structural confirmation .
Q. What strategies optimize the yield of 1,1-Dichloroethylene-D₂ in multi-step syntheses involving halogenated intermediates?
Yield optimization requires minimizing side reactions such as β-elimination or over-deuteration. Reaction parameters like temperature, catalyst loading, and deuterium gas pressure must be systematically calibrated. For instance, lower temperatures (80–100°C) reduce decomposition of halogenated intermediates, while excess D₂ ensures complete deuteration without side-chain modifications . Kinetic studies using in-situ monitoring (e.g., Raman spectroscopy) identify rate-limiting steps for process refinement .
Q. How do environmental factors influence the degradation pathways of 1,1-Dichloroethylene-D₂ in aqueous systems?
Degradation studies in simulated environmental matrices (e.g., pH-buffered aqueous solutions) reveal hydrolysis and photolytic pathways. Under UV light, C-D bonds exhibit slower cleavage rates compared to C-H bonds, as shown by isotopic labeling experiments using LC-HRMS . Anaerobic microbial degradation studies (e.g., with Dehalococcoides spp.) can further elucidate reductive dechlorination mechanisms specific to deuterated compounds .
Q. What are the challenges in detecting trace impurities in 1,1-Dichloroethylene-D₂, and how are they addressed?
Trace impurities (e.g., residual chlorinated solvents or deuterium-depleted byproducts) require ultrasensitive detection methods. Comprehensive two-dimensional gas chromatography (GC×GC) paired with time-of-flight mass spectrometry (TOF-MS) enhances peak resolution for low-abundance species . Isotope dilution assays using deuterated internal standards improve quantification accuracy, particularly for regulatory compliance in environmental or toxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
